molecular formula C10H15N B566804 4-TERT-BUTYLANILINE-D15 CAS No. 1219794-71-4

4-TERT-BUTYLANILINE-D15

Cat. No. B566804
M. Wt: 164.329
InChI Key: WRDWWAVNELMWAM-JYJYZAGRSA-N
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Description

4-TERT-BUTYLANILINE-D15, also known as 4-tert-Butylaniline-d15, is a chemical compound with the formula (CD3)3CC6D4ND2 . It has a molecular weight of 164.33 . The unlabelled compound has a CAS number of 769-92-6 .


Synthesis Analysis

4-tert-Butylaniline reacts with formic acid to produce formic acid- (4-tert-butyl-anilide) . This reaction could happen in the presence of the solvent of toluene in the condition of heating . Schiff base formation reaction between 4-tert-butylaniline and 4-tert-butylbenzaldehyde in ethanol has been carried out using the matrix-assisted laser desorption ionization-chip system .


Molecular Structure Analysis

The molecular structure of 4-TERT-BUTYLANILINE-D15 is represented by the formula (CD3)3CC6D4ND2 . The molecular weight of this compound is 164.33 .


Chemical Reactions Analysis

4-tert-Butylaniline reacts with formic acid to produce formic acid- (4-tert-butyl-anilide) . This reaction could happen in the presence of the solvent of toluene in the condition of heating .


Physical And Chemical Properties Analysis

The density of 4-TERT-BUTYLANILINE-D15 is approximately 0.9±0.1 g/cm3 . It has a boiling point of 238.2±19.0 °C at 760 mmHg . The refractive index is 1.529 , and the flash point is 101.7±0.0 °C . The logP value is 2.63 .

properties

CAS RN

1219794-71-4

Product Name

4-TERT-BUTYLANILINE-D15

Molecular Formula

C10H15N

Molecular Weight

164.329

IUPAC Name

N,N,2,3,5,6-hexadeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]aniline

InChI

InChI=1S/C10H15N/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,11H2,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D/hD2

InChI Key

WRDWWAVNELMWAM-JYJYZAGRSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)N

synonyms

4-TERT-BUTYLANILINE-D15

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Absolute ethanol (20 ml) was added to 10% palladium on charcoal (0.2 g) in a Parr hydrogenation bottle (500 ml volume). 1-(1,1-Dimethylethyl)-4-nitrobenzene (50 g) in absolute ethanol (100 ml) was added. Hydrogen was admitted to the bottle and the mixture shaken at 60 psi over night. The catalyst was removed by filtration through Celite under nitrogen, the filtrate was reduced in vacuo and the residue distilled at 96° C./0.3 mm Hg to give 4-(1,1-dimethylethyl)benzenamine as an oil.
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50 g
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reactant
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100 mL
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solvent
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0 (± 1) mol
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0.2 g
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20 mL
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Synthesis routes and methods II

Procedure details

(CyPF-t-Bu)PdCl2 (7.30 mg, 1.00×10−2 mmol), LiNH2 (0.230 g, 10.0 mmol) and 4-t-butyl-1-bromobenzene (0.213 g, 1.00 mmol) were weighed into a 24 mL vial. DME (20.0 mL) was then added. The vial was sealed with a cap containing a PTFE septum, and the reaction mixture was stirred for 24 h at 80° C. The reaction mixture was allowed to cool to room temperature before pouring into ice water (20.0 mL). To this mixture was added HCl aqueous solution (10.0 mL, 1.0 M). The mixture was stirred at room temperature for 5 min and was then neutralized with a saturated solution of NaHCO3 (5.00-10.0 mL). After extraction with CH2Cl2 (3×20.0 mL), the organic layer was separated and dried over MgSO4. The solvent was evaporated, and the crude product isolated by eluting with hexane/ethyl acetate (80/20) to give 107.0 mg (72%) of 4-t-butylaniline as a pale yellow liquid.
[Compound]
Name
(CyPF-t-Bu)PdCl2
Quantity
7.3 mg
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reactant
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0.23 g
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0.213 g
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PTFE
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ice water
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20 mL
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reactant
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10 mL
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reactant
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7.5 (± 2.5) mL
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reactant
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20 mL
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Yield
72%

Synthesis routes and methods III

Procedure details

While carbon tetrachloride was refluxed, fuming sulfuric acid was added dropwise to evolve phosgene. When the atmosphere in the apparatus was replaced sufficiently with phosgene, a 4-t-butylaniline toluene solution (containing 6.00 g of 4-t-butylaniline in 250 ml of toluene) was added dropwise and the temperature was gradually elevated to allow the reaction to proceed while the toluene was refluxed. Yield: 5.61 g (79.6%).
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0 (± 1) mol
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4-t-butylaniline toluene
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250 mL
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods IV

Procedure details

A mixture of 110 parts of ethyl N-(4-tert.-butyl-phenyl)-carbamate, 370 parts of aniline and 700 parts of ethanol is heated to 180° C. in an autoclave and kept at this temperature for 6 hours. The mixture is then subjected to fractional distillation under reduced pressure. 60 parts (80% of theory) of 4-tert.-butylaniline, of boiling point 93°-94° C./4 mbar, are obtained.
[Compound]
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110
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